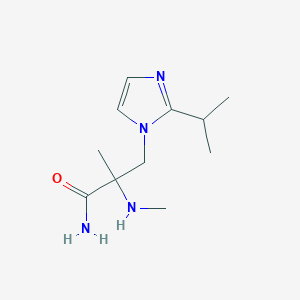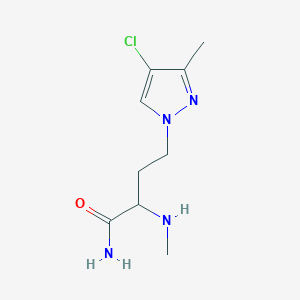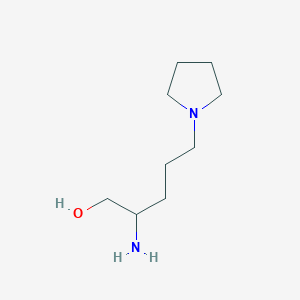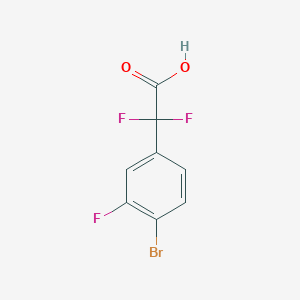
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an imidazole ring, an isopropyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves multiple steps, starting with the preparation of the imidazole ring. The isopropyl group is introduced through alkylation reactions, while the methylamino group is added via amination reactions. The final step involves the formation of the propanamide structure through amidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring and other functional groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
Scientific Research Applications
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Isopropyl-1h-imidazol-1-yl)methylphenylamine dihydrochloride
- 4-(2-Isopropyl-1h-imidazol-1-yl)methylaniline
Uniqueness
Compared to similar compounds, 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide exhibits unique chemical properties, such as higher stability and specific reactivity patterns. These characteristics make it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)9-14-5-6-15(9)7-11(3,13-4)10(12)16/h5-6,8,13H,7H2,1-4H3,(H2,12,16) |
InChI Key |
UTUPGQWEXIWGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC(C)(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)


![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)

